3-(Thiazol-4-yl)propanehydrazide dihydrochloride
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Overview
Description
3-(Thiazol-4-yl)propanehydrazide dihydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-4-yl)propanehydrazide dihydrochloride typically involves the reaction of thiazole derivatives with hydrazine compounds. One common method includes the condensation of thiazole-4-carboxylic acid with hydrazine hydrate under reflux conditions, followed by the addition of 1,3-dibromopropane to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-4-yl)propanehydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.
Scientific Research Applications
3-(Thiazol-4-yl)propanehydrazide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Thiazol-4-yl)propanehydrazide dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with similar structural features.
Thiazolidine: Contains a saturated five-membered ring with sulfur and nitrogen atoms.
Thiadiazole: A heterocyclic compound with two nitrogen atoms and one sulfur atom in the ring.
Uniqueness
3-(Thiazol-4-yl)propanehydrazide dihydrochloride is unique due to its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C6H11Cl2N3OS |
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Molecular Weight |
244.14 g/mol |
IUPAC Name |
3-(1,3-thiazol-4-yl)propanehydrazide;dihydrochloride |
InChI |
InChI=1S/C6H9N3OS.2ClH/c7-9-6(10)2-1-5-3-11-4-8-5;;/h3-4H,1-2,7H2,(H,9,10);2*1H |
InChI Key |
NJRVWDUVEGWZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CCC(=O)NN.Cl.Cl |
Origin of Product |
United States |
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